N-(tert-Butoxycarbonyl)-L-valyl-L-isoleucine
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Overview
Description
N-(tert-Butoxycarbonyl)-L-valyl-L-isoleucine: is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of deprotection. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(tert-Butoxycarbonyl)-L-valyl-L-isoleucine typically involves the protection of the amino group of L-valine and L-isoleucine with the Boc group. This is achieved by reacting the amino acids with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated peptide synthesizers also facilitates the large-scale production of Boc-protected amino acids.
Chemical Reactions Analysis
Types of Reactions: N-(tert-Butoxycarbonyl)-L-valyl-L-isoleucine undergoes several types of reactions, including:
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA).
Major Products Formed:
Deprotection: L-valyl-L-isoleucine.
Coupling: Peptides with extended amino acid chains.
Scientific Research Applications
Chemistry: N-(tert-Butoxycarbonyl)-L-valyl-L-isoleucine is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form complex peptides .
Biology and Medicine: In biological research, Boc-protected amino acids are used to study protein structure and function. They are also employed in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and as an intermediate in the synthesis of various bioactive compounds .
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-valyl-L-isoleucine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the assembly of peptides and proteins .
Comparison with Similar Compounds
- N-(tert-Butoxycarbonyl)-L-leucine
- N-(tert-Butoxycarbonyl)-L-alanine
- N-(tert-Butoxycarbonyl)-L-phenylalanine
Uniqueness: N-(tert-Butoxycarbonyl)-L-valyl-L-isoleucine is unique due to its specific combination of L-valine and L-isoleucine, which imparts distinct structural and functional properties to the peptides synthesized using this compound. The presence of branched-chain amino acids like valine and isoleucine can influence the folding and stability of the resulting peptides .
Properties
CAS No. |
66024-28-0 |
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Molecular Formula |
C16H30N2O5 |
Molecular Weight |
330.42 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C16H30N2O5/c1-8-10(4)12(14(20)21)17-13(19)11(9(2)3)18-15(22)23-16(5,6)7/h9-12H,8H2,1-7H3,(H,17,19)(H,18,22)(H,20,21)/t10-,11-,12-/m0/s1 |
InChI Key |
CAMLXKMBENOSLU-SRVKXCTJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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